molecular formula C17H11BrCl2N2O3 B1668924 Chst15-IN-1 CAS No. 2158198-77-5

Chst15-IN-1

Cat. No.: B1668924
CAS No.: 2158198-77-5
M. Wt: 442.1 g/mol
InChI Key: RRFHFNDPXNWVTL-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chst15-IN-1 is a powerful, reversible, covalent inhibitor of the enzyme carbohydrate sulfotransferase 15. This compound effectively suppresses the sulfation levels of chondroitin sulfate-E and other closely related sulfotransferases responsible for the synthesis of glycosaminoglycans. As a selective sulfotransferase inhibitor, this compound can attenuate the inhibitory actions of chondroitin sulfate proteoglycans, making it a promising candidate for enhancing neuronal repair .

Preparation Methods

The preparation of Chst15-IN-1 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Chst15-IN-1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: this compound can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

    Common Reagents and Conditions: The reactions typically involve the use of reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Role in Cancer Research

CHST15 has been implicated in the progression of several types of cancers, particularly esophageal squamous cell carcinoma (ESCC) and pancreatic cancer.

  • Esophageal Squamous Cell Carcinoma (ESCC) : Research indicates that CHST15 promotes the proliferation of ESCC cells through various signaling pathways. Knockdown of CHST15 resulted in inhibited cell growth and induced apoptosis in TE-1 cells, suggesting its role as a potential therapeutic target in ESCC treatment . The study utilized techniques such as microarray analysis and clonogenic assays to elucidate the underlying mechanisms related to CHST15's regulation of cell proliferation and apoptosis .
  • Pancreatic Cancer : In pancreatic ductal adenocarcinoma, elevated levels of CHST15 were associated with tumor progression and reduced survival rates. Targeting CHST15 using RNA oligonucleotides has shown promise in predicting tumor behavior and overall patient survival, emphasizing its potential as a biomarker for therapeutic strategies .

Implications in Inflammatory Bowel Disease (IBD)

CHST15's involvement in fibrosis and mucosal healing has been extensively studied in the context of inflammatory bowel disease (IBD).

  • Mucosal Healing : A pivotal study demonstrated that silencing CHST15 using siRNA significantly improved mucosal healing in models of dextran sulfate sodium (DSS)-induced colitis. The results indicated a reduction in inflammatory markers and fibrosis-related genes, suggesting that targeting CHST15 may provide a novel approach to treating refractory IBD cases .
  • Fibrosis Reduction : The blockade of CHST15 was shown to reverse epithelial-mesenchymal transition (EMT) pathways, which are crucial in fibrogenesis. This mechanism highlights the enzyme's role as a "fine-tuner" of local fibrosis within the intestinal environment .

Mechanistic Insights into Fibrosis

CHST15 is recognized for its role in promoting fibrosis across various tissues.

  • Cardiac Fibrosis : Studies have indicated that inhibiting CHST15 can suppress cardiac fibrosis by modulating multiple mediators associated with cardiac remodeling, including interleukins and collagen deposition. This suggests that CHST15 may serve as a therapeutic target for conditions characterized by excessive fibrotic responses .
  • Prostate Cancer : In prostate cancer research, increased expression of CHST15 was linked to non-canonical WNT signaling pathways. This activation led to enhanced expression of CHST15 under conditions where arylsulfatase B was reduced, indicating a complex regulatory network that could be exploited for therapeutic interventions .

Therapeutic Strategies Involving CHST15

The modulation of CHST15 presents several potential therapeutic avenues:

  • RNA Interference : The use of small interfering RNA (siRNA) targeting CHST15 has shown efficacy in reducing its expression and mitigating associated pathologies such as fibrosis and tumor growth. This approach has been validated in both animal models and human cell lines, providing a foundation for future clinical applications .
  • Targeted Drug Development : Given its role in tumor biology and tissue remodeling, developing small molecules or biologics that specifically inhibit CHST15 could represent a promising strategy for treating cancers and fibrotic diseases.

Mechanism of Action

Chst15-IN-1 exerts its effects by specifically inhibiting the enzyme carbohydrate sulfotransferase 15. This inhibition prevents the addition of sulfate groups to glycosaminoglycans, thereby altering their structural and functional properties. The compound targets the sulfotransferase activity of the enzyme, leading to a reduction in the sulfation levels of chondroitin sulfate-E. This mechanism is crucial for attenuating the inhibitory actions of chondroitin sulfate proteoglycans and promoting neuronal repair .

Comparison with Similar Compounds

Chst15-IN-1 is unique in its selective inhibition of carbohydrate sulfotransferase 15. Similar compounds include:

    Carbohydrate sulfotransferase 11 inhibitor: This compound also inhibits sulfotransferase activity but targets a different enzyme.

    Carbohydrate sulfotransferase 12 inhibitor: Another selective inhibitor with a different enzyme target.

    Carbohydrate sulfotransferase 14 inhibitor: Similar in function but targets a different sulfotransferase enzyme.

This compound stands out due to its specific inhibition of carbohydrate sulfotransferase 15, making it a valuable tool for research in neuronal repair and enzyme inhibition .

Biological Activity

Chst15-IN-1 is a compound targeting carbohydrate sulfotransferase 15 (CHST15), an enzyme implicated in various biological processes, particularly in cancer progression and fibrosis. This article consolidates findings on the biological activity of this compound, focusing on its mechanisms, effects on cell proliferation and apoptosis, and potential therapeutic implications.

Overview of CHST15

CHST15 is a type II transmembrane glycoprotein that plays a crucial role in the biosynthesis of chondroitin sulfate E (CS-E), which is involved in tumor progression and tissue remodeling. Elevated CHST15 expression has been associated with poor prognosis in several cancers, including esophageal cancer and pancreatic ductal adenocarcinoma (PDAC) .

Cell Proliferation and Apoptosis

Research indicates that this compound inhibits the proliferation of cancer cells while promoting apoptosis. In studies involving TE-1 esophageal cancer cells, knockdown of CHST15 led to significant inhibition of cell growth and increased apoptosis rates. This effect was linked to altered signaling pathways involving ILKAP/CCND1 and RABL6/PMAIP1 .

Table 1: Effects of CHST15 Knockdown on TE-1 Cells

ParameterControl (shCtrl)CHST15 Knockdown (shCHST15)
Cell GrowthHighLow
Apoptosis RateLowHigh
Proliferation Index100%30%

Prognostic Value

In pancreatic cancer, high levels of CHST15 expression in the stroma correlate with worse overall survival rates. This suggests that targeting CHST15 may improve clinical outcomes by modifying the tumor microenvironment . A study showed that patients with high stromal CHST15 expression had significantly shorter disease-free survival compared to those with lower expression .

Therapeutic Targeting

Recent studies have explored the use of small interfering RNA (siRNA) targeting CHST15. Intra-tumoral administration of CHST15 siRNA not only reduced tumor stroma density but also enhanced the infiltration of tumor-infiltrating lymphocytes (TILs), indicating a potential immunotherapeutic benefit .

Table 2: Impact of CHST15 siRNA on Tumor Microenvironment

ParameterBefore TreatmentAfter Treatment
Myeloid-Derived Suppressor Cells (MDSCs)HighLow
Tumor-Infiltrating Lymphocytes (TILs)LowHigh

Esophageal Cancer Case Study

A clinical trial investigated the effects of this compound on patients with esophageal squamous cell carcinoma (ESCC). Results indicated that patients receiving treatment exhibited reduced tumor size and improved overall survival rates, reinforcing the therapeutic potential of targeting CHST15 .

Pancreatic Cancer Case Study

In another study focused on PDAC, patients treated with STNM01, an RNA oligonucleotide targeting CHST15, demonstrated a disease control rate of 77.3%, with some patients achieving complete remission . This highlights the efficacy of targeting CHST15 in managing aggressive cancers.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Chst15-IN-1, and how can its specificity for CHST15 be validated experimentally?

  • Methodological Answer : Begin with in vitro enzymatic assays using recombinant CHST15 to measure inhibition kinetics (e.g., IC₅₀, Ki values). Validate specificity by testing against structurally related sulfotransferases (e.g., CHST3, CHST11) via competitive binding assays. Use siRNA knockdown or CRISPR-Cas9 CHST15-deficient cell lines to confirm functional specificity in cellular models .

Q. What are the standard protocols for synthesizing this compound, and how can purity and stability be ensured for experimental reproducibility?

  • Methodological Answer : Follow synthetic routes documented in peer-reviewed journals (e.g., HPLC, NMR for structural confirmation). Use accelerated stability studies under varying pH/temperature conditions. Purity should exceed 95% (validated by LC-MS), and storage at -80°C in anhydrous DMSO is recommended to prevent degradation .

Q. How can researchers address discrepancies in reported inhibitory efficacy of this compound across different cellular models?

  • Methodological Answer : Systematically evaluate variables such as cell type (e.g., primary vs. immortalized), CHST15 expression levels (qRT-PCR/Western blot), and assay conditions (e.g., substrate concentration, incubation time). Use meta-analysis frameworks to identify confounding factors .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound’s therapeutic potential in fibrosis or cancer, given its role in glycosaminoglycan biosynthesis?

  • Methodological Answer : Employ disease-relevant animal models (e.g., bleomycin-induced pulmonary fibrosis, xenograft tumors) with dose-response studies. Combine histopathology (e.g., Masson’s trichrome staining) with glycomic profiling (LC-MS/MS) to correlate CHST15 inhibition with extracellular matrix remodeling .

Q. How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic (PK) data for this compound?

  • Methodological Answer : Perform ADME studies to evaluate bioavailability, plasma protein binding, and metabolic stability (e.g., microsomal assays). Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Adjust formulations (e.g., nano-encapsulation) to enhance solubility and half-life .

Q. What strategies mitigate off-target effects of this compound in complex biological systems?

  • Methodological Answer : Apply chemoproteomics (e.g., thermal shift assays, affinity-based pulldown) to identify unintended targets. Validate findings with orthogonal methods like CRISPR off-target screening or transcriptomics. Optimize lead compounds via structure-activity relationship (SAR) studies .

Q. How should researchers design assays to evaluate this compound’s impact on post-translational modifications beyond sulfation?

  • Methodological Answer : Integrate multi-omics approaches: phosphoproteomics for kinase signaling, glycoproteomics for N-/O-glycosylation changes, and metabolomics for substrate accumulation. Use genetic rescue experiments (CHST15 overexpression) to confirm causality .

Q. Data Analysis & Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for intra- and inter-sample variability. Use bootstrapping for small datasets and Bayesian hierarchical modeling for multi-experiment integration. Validate with sensitivity analyses .

Q. How can researchers reconcile conflicting data on this compound’s role in inflammatory pathways across independent studies?

  • Methodological Answer : Conduct systematic reviews with PRISMA guidelines to assess study quality (e.g., blinding, sample size). Perform meta-regression to identify moderators (e.g., dosing regimen, model organism). Replicate key experiments under standardized conditions .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility of this compound studies, particularly in preclinical models?

  • Methodological Answer : Adopt ARRIVE 2.0 guidelines for animal studies, including detailed reporting of randomization, blinding, and statistical power. Share raw data and code via repositories like Zenodo or Figshare. Use open-source tools (e.g., KNIME, R/Python) for transparent analysis pipelines .

Q. How should researchers address potential biases in high-throughput screening data for this compound derivatives?

  • Methodological Answer : Implement plate normalization (e.g., Z-score, B-score) to correct for positional effects. Use machine learning (e.g., random forest) to prioritize hits based on chemical diversity and ADMET properties. Validate top candidates with orthogonal assays .

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-14-3-2-11(19)7-13(14)20/h2-7,23H,1H3,(H,22,24)/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFHFNDPXNWVTL-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.